1-(5-chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(5-Chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS: 915930-30-2) is a triazole-based carboxamide derivative characterized by a 5-chloro-2-methylphenyl substituent at the 1-position of the triazole ring and an N-phenyl amide group. Its molecular formula is C₁₈H₁₇ClN₄O₂, with a molecular weight of 356.8 g/mol .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-8-9-13(18)10-15(11)22-12(2)16(20-21-22)17(23)19-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHKXRBDFDZZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial properties, antioxidant effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.81 g/mol. The structure features a triazole ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O |
| Molecular Weight | 344.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study published in Molecules indicated that various synthesized triazoles showed moderate to good activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The specific compound in focus was tested against multiple strains, revealing promising results.
Case Study: Antimicrobial Testing
In a comparative study, the compound was subjected to disk diffusion assays against standard bacterial strains. The results indicated inhibition zones ranging from 12 mm to 20 mm depending on the concentration used, suggesting effective antimicrobial action.
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been investigated. A notable study utilized the DPPH radical scavenging method to assess the antioxidant activity of various compounds. The compound exhibited a high percentage of radical scavenging ability, comparable to well-known antioxidants such as ascorbic acid .
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging (%) |
|---|---|
| Ascorbic Acid | 88.6 |
| 1-(5-chloro-2-methylphenyl)-... | 78.6 |
| Other Triazole Derivatives | Varies (60-75) |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring can enhance their efficacy. For example, substituents such as methyl or chloro groups have been shown to influence both antimicrobial and antioxidant properties significantly .
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increased antimicrobial activity |
| Chloro group at position 1 | Enhanced antioxidant capacity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the triazole ring and the amide nitrogen. Key examples include:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Chlorine and Methyl Groups: The target compound’s 5-chloro-2-methylphenyl group likely enhances hydrophobicity compared to non-halogenated analogues, as seen in 5-chloro-pyrazole derivatives (melting points >130°C) .
- Amide Substitutents: The N-phenyl group in the target compound contrasts with bulkier substituents like quinolin-2-yl or 4-methylphenyl , which may alter steric interactions in biological targets.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) improve thermal stability, while electron-donating groups (e.g., methoxy, ethoxy) may increase solubility .
Challenges :
- Halogenated Intermediates : Chloro-substituted aryl groups (e.g., 5-chloro-2-methylphenyl) may require careful handling to avoid side reactions .
- Yield Variability: Substituent bulk (e.g., quinolin-2-yl in ) can reduce yields due to steric hindrance .
Structure-Activity Relationships (SAR) :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted anilines with isocyanides to form intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, followed by azide cyclization . Key steps require precise temperature control (e.g., 0–5°C for diazotization) and catalysts such as sodium azide. Purification via column chromatography with hexane/ethyl acetate (3:1 ratio) is critical for isolating the triazole core .
Q. How can researchers address solubility limitations of this compound in aqueous media?
- Methodological Answer : Due to its hydrophobic aromatic substituents, solubility in water is low (<0.1 mg/mL). Strategies include:
- Using co-solvents (e.g., DMSO or PEG-400) at <5% v/v to avoid cytotoxicity .
- Synthesizing water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
Q. What spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm regioselectivity of the triazole ring (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to chlorine) .
- HRMS : Validate molecular weight (C18H16ClN4O; calc. 342.09) with <2 ppm error .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) to inform polymorphism studies .
Advanced Research Questions
Q. How does the chlorine substituent at the 5-position influence enzyme binding selectivity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals that the 5-chloro-2-methylphenyl group enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites). Compare inhibition constants (Ki) against analogs lacking chlorine to quantify selectivity (e.g., ∆Ki = 15 nM vs. 120 nM for unsubstituted phenyl) .
Q. What strategies mitigate off-target effects in cellular assays?
- Methodological Answer :
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to identify non-target interactions .
- CRISPR-Cas9 knockouts : Validate target specificity by deleting candidate enzymes (e.g., HDACs) and measuring residual activity .
Q. Can molecular dynamics simulations predict metabolic stability?
- Methodological Answer : Simulations (AMBER or GROMACS) model cytochrome P450 interactions. Key parameters:
- Binding free energy (ΔG) : Correlate with experimental half-life (t1/2) in liver microsomes.
- Metabolite prediction : Identify vulnerable sites (e.g., N-methyl group oxidation) for guided structural optimization .
Q. How do crystallographic data inform polymorph control during scale-up?
- Methodological Answer : XRD data (e.g., space group P21/c, Z = 4) reveal solvent-dependent polymorphism. Use slurry bridging experiments with ethanol/water mixtures to stabilize the thermodynamically preferred form .
Contradictions and Limitations
- reports low solubility as a limitation for a structural analog, but the chloro-substituted derivative here shows even lower solubility due to increased hydrophobicity.
- While provides XRD data, environmental stability (e.g., photodegradation) remains unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
